DIATRIZOATE MEGLUMINE
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKOBKEXMRYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Organic Synthesis and Derivatization Strategies
Synthetic Pathways for Diatrizoic Acid Precursor
The synthesis of diatrizoate meglumine (B1676163) begins with the formation of its core structure, diatrizoic acid. smolecule.com This process is a multi-step endeavor, starting with the synthesis of a key precursor, 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com
Regioselective Iodination of Benzoic Acid Derivatives
A critical step in the synthesis of the diatrizoic acid precursor is the regioselective iodination of a benzoic acid derivative. smolecule.com Industrial production predominantly starts with 3,5-diaminobenzoic acid. smolecule.compatsnap.com The amino groups on this molecule direct the electrophilic iodination to the ortho and para positions (2, 4, and 6 positions), ensuring high regioselectivity. smolecule.com
Several methods exist for this iodination. A common industrial method involves the in-situ generation of iodine by reacting potassium iodide (KI) and hydrogen peroxide (H₂O₂) under acidic conditions. smolecule.com This approach is favored for its cost-effectiveness in large-scale production. smolecule.com Another method utilizes iodine monochloride (ICl) in acetic acid to achieve the tri-iodo derivative. smolecule.com The reaction with ICl is typically performed at elevated temperatures, around 90°C. google.com
A solid-phase synthesis approach has also been developed to simplify the purification process. google.com This method involves bonding 3,5-diaminobenzoic acid to a hydroxymethyl resin, followed by iodination with iodine monochloride. google.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| In-situ Iodine Generation | 3,5-diaminobenzoic acid, Potassium Iodide (KI), Hydrogen Peroxide (H₂O₂) | Cost-effective for large-scale production; high regioselectivity. | smolecule.com |
| Iodine Monochloride | 3,5-diaminobenzoic acid, Iodine Monochloride (ICl), Acetic Acid | Effective iodination; often requires elevated temperatures. | smolecule.comgoogle.com |
| Solid-Phase Synthesis | 3,5-diaminobenzoic acid, Hydroxymethyl resin, Iodine Monochloride (ICl) | Simplifies purification by anchoring the molecule to a solid support. | google.com |
Multi-step Acylation and Functional Group Transformations
Following the crucial iodination step, the synthesis of diatrizoic acid involves further functional group transformations, primarily the acylation of the amino groups. smolecule.comwikipedia.org This is typically achieved by reacting the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate with acetic anhydride (B1165640). smolecule.comwikipedia.org This reaction converts the amino groups into acetamido groups, yielding diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). smolecule.comwikipedia.org This acylation step is significant as it enhances the stability of the C-I bonds, which in turn reduces the toxicity of the compound. units.it
Nitration of benzoic acid to 3,5-dinitrobenzoic acid. smolecule.com
Reduction of the dinitro compound to 3,5-diaminobenzoic acid. smolecule.com
Iodination to form 3,5-diamino-2,4,6-triiodobenzoic acid. smolecule.com
Acetylation of the amino groups with acetic anhydride to produce diatrizoic acid. smolecule.com
Salt Formation Chemistry of Diatrizoate Meglumine
The final step in the production of this compound is the formation of a salt between diatrizoic acid and meglumine (N-methyl-D-glucamine). smolecule.comnih.gov
Reaction Mechanisms for Meglumine Conjugation
Diatrizoic acid is reacted with an equimolar quantity of meglumine, which is a sugar derivative, to form the this compound salt. smolecule.comsmolecule.com This is an acid-base neutralization reaction where the carboxylic acid group of diatrizoic acid reacts with the secondary amine of meglumine. smolecule.com The reaction is typically carried out in water for injection to produce a solution of the desired concentration. smolecule.com A 1:1 molar ratio between diatrizoic acid and meglumine is crucial to ensure complete neutralization. smolecule.com
Purity Assessment and Isolation Techniques for Synthetic Intermediates
Ensuring the purity of the synthetic intermediates and the final product is paramount. High-performance liquid chromatography (HPLC) is a key analytical technique used to verify the purity of this compound, which should be ≥99%.
For the intermediates, various purification strategies are employed. For instance, after the synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid, the crude product can be subjected to ammoniation to form an ammonium (B1175870) salt. patsnap.com This helps in the purification process, and subsequent acidification yields the purified intermediate. patsnap.com Another purification method for crude this compound involves precipitation with aqueous ammonia (B1221849) to convert impurities into water-soluble ammonium salts, which are then removed by filtration. smolecule.com Recrystallization from hot ethanol (B145695) followed by acidification is another technique used to purify the final product. smolecule.com
Proton nuclear magnetic resonance (¹H NMR) spectroscopy is another powerful tool for the assay of this compound. scispace.com It allows for the concurrent quantification of both diatrizoic acid and meglumine in commercial solutions. scispace.com
| Technique | Purpose | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity analysis of the final product and intermediates. | |
| Ammonium Salt Precipitation | Purification of crude this compound by removing impurities as water-soluble salts. | smolecule.com |
| Recrystallization | Purification of the final product from hot ethanol. | smolecule.com |
| ¹H NMR Spectroscopy | Assay and concurrent quantification of diatrizoic acid and meglumine. | scispace.com |
Exploratory Research in Diatrizoate-Based Molecular Modifications
Research into modifying the diatrizoate molecule continues to be an active area. One area of exploration is the synthesis of lanthanoid complexes with diatrizoic acid. jcu.edu.auresearchgate.net Studies have shown a pathway to synthesize diatrizoate lanthanoid complexes directly from lanthanoid oxides (Ln₂O₃) and diatrizoic acid at room temperature. jcu.edu.auresearchgate.net In these complexes, the metal center is coordinated by solvent molecules, with no direct interaction with the diatrizoate anion. jcu.edu.auresearchgate.net
Design and Synthesis of Covalently Linked Conjugates
The derivatization of this compound primarily focuses on the covalent modification of its constituent parts, diatrizoic acid and meglumine, to create advanced molecular constructs for various applications. The core strategy involves leveraging reactive functional groups on the parent molecules to form stable covalent bonds with other chemical entities, such as polymers, fatty acids, or targeting ligands like antibodies. googleapis.comgoogle.com
The diatrizoic acid component possesses a carboxylic acid group (-COOH) that serves as a primary site for derivatization. googleapis.com Standard organic chemistry reactions can be employed to activate this carboxyl group, facilitating its conjugation to molecules containing nucleophilic groups like amines (-NH2) or hydroxyls (-OH). A common method involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form an amide or ester linkage. googleapis.com This approach allows for the attachment of diatrizoate to a wide range of molecules, transforming the simple contrast agent into a more complex, functional entity.
Research has explored the conjugation of pharmaceutical agents to molecules like docosahexaenoic acid (DHA) to modify their pharmacokinetic properties. googleapis.com this compound is identified as a potential candidate for such conjugation. googleapis.com Another strategy involves linking diatrizoate to macromolecules or biotin (B1667282) for use in immunoassays, such as ELISA. creative-diagnostics.com These conjugates are designed to retain the essential properties of the diatrizoate core while gaining new functionalities from the attached molecule. For instance, antibody-drug conjugates (ADCs) represent a sophisticated application where a molecule like diatrizoate could be linked to an antibody, directing it to a specific biological target. google.com
Table 1: Examples of Covalently Linked Conjugate Strategies
| Conjugated Moiety | Linkage Type (Example) | Potential Application | Reference |
|---|---|---|---|
| Docosahexaenoic acid (DHA) | Ester or Amide | Modified drug delivery | googleapis.com |
| Human Serum Albumin (HSA)-Biotin | Amide | Immunoassay (ELISA) | creative-diagnostics.com |
| Antibodies | Chemical Linker | Targeted Imaging | google.com |
Stereochemical Considerations in Synthetic Pathways
The stereochemistry of this compound is entirely determined by the meglumine component, as diatrizoic acid is an achiral molecule. wikipedia.org Meglumine, systematically named (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is an amino sugar derived from sorbitol and possesses four distinct chiral centers. rsc.orgnih.gov The synthesis of the final salt, this compound, is an acid-base reaction between diatrizoic acid and a specific stereoisomer of meglumine, N-methyl-D-glucamine. rsc.org
The critical stereochemical consideration in the synthetic pathway is the exclusive use of the correct enantiomer of meglumine. The biological and physicochemical properties of the resulting salt are dependent on the specific three-dimensional arrangement of the hydroxyl groups and the methylamino group along the hexane (B92381) chain of meglumine. Using a different stereoisomer, or a racemic mixture, would result in a different compound with potentially altered properties.
The inherent chirality of meglumine is a significant factor in its interactions and in the synthesis of its derivatives. rsc.org Studies on other chiral molecules for medical imaging, such as gadolinium-based contrast agents, have demonstrated that stereochemistry can profoundly impact the agent's relaxivity, pharmacokinetics, and interaction with biological macromolecules like proteins. acs.orgmdpi.com While diatrizoate itself does not have stereocenters, the defined chirality of the meglumine counter-ion is a fundamental aspect of the compound's identity. The synthesis of new chiral derivatives from meglumine itself is an area of research, highlighting the importance of its stereochemical integrity. rsc.org For instance, a new derivative, 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, was synthesized from meglumine, which crystallizes in a chiral space group, underscoring the stereochemical richness of the parent molecule. rsc.org
Table 2: Stereochemical Configuration of Meglumine
| Carbon Atom | Configuration |
|---|---|
| C-2 | R |
| C-3 | R |
| C-4 | R |
| C-5 | S |
Based on IUPAC name: (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol nih.gov
Sophisticated Analytical Characterization Methodologies
Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for the detailed molecular structure elucidation and quantitative analysis of Diatrizoate Meglumine (B1676163). Its ability to probe the magnetic properties of atomic nuclei provides unambiguous information about the chemical environment of individual atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy provides a simple, accurate, and specific method for the simultaneous identification and quantification of the two components of Diatrizoate Meglumine: diatrizoic acid and meglumine. nih.gov The principle of ¹H NMR quantification relies on the direct proportionality between the integrated area of a specific resonance signal and the number of protons giving rise to that signal.
In a typical assay, a sample of the this compound solution is mixed with a known amount of an internal standard, such as sodium acetate, and dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O). nih.gov The resulting ¹H NMR spectrum displays distinct, well-resolved signals corresponding to specific protons in each molecule, allowing for clear identification. nih.govnih.gov
Key resonance signals for the diatrizoic acid moiety are observed for the acetamide (B32628) methyl protons (-N-CO-CH₃), which appear as a singlet. nih.gov For the meglumine component, the N-methyl protons (N-CH₃) also produce a characteristic singlet at a different chemical shift. nih.gov By comparing the integrals of these specific proton signals to the integral of the known internal standard (e.g., the methyl protons of sodium acetate), the precise quantities of both diatrizoic acid and meglumine in the sample can be concurrently determined. nih.gov This method is highly specific and avoids the need for component separation, offering a direct means of verifying the stoichiometry and purity of the active pharmaceutical ingredient. nih.gov
Interactive Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Components
| Component | Functional Group | Chemical Shift (ppm) | Multiplicity | Number of Protons |
| Diatrizoic Acid | Acetamide Methyl | ~2.23 | Singlet | 6 |
| Meglumine | N-Methyl | ~2.73 | Singlet | 3 |
| Sodium Acetate (IS) | Methyl | ~1.90 | Singlet | 3 |
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, which is in turn influenced by the molecule's three-dimensional structure or conformation. Therefore, detailed analysis of chemical shifts can provide significant insights into the preferred spatial arrangement of atoms and the nature of intermolecular and intramolecular interactions.
Changes in molecular conformation, such as rotation around single bonds, can alter the proximity and orientation of various functional groups. These changes affect the shielding or deshielding of nearby protons, leading to corresponding shifts in their resonance frequencies. While specific ¹H NMR conformational analysis studies for this compound in solution are not extensively detailed in the literature, the principles of the technique are well-established for flexible molecules. msa.edu.eg Computational methods can be used to predict the NMR parameters for different low-energy conformations, and these calculated values can be compared with experimental data to infer the dominant solution-state structure. msa.edu.eg
Furthermore, chemical shift perturbation analysis is a powerful tool for studying molecular interactions. When this compound interacts with other molecules or ions in solution, the chemical shifts of the protons at or near the interaction site can change. By monitoring these changes, it is possible to map binding sites and understand the nature of the non-covalent interactions involved.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, accessible, and widely used technique for the quantitative analysis of pharmaceutical compounds. For this compound, which contains a strongly UV-absorbing diatrizoic acid chromophore, spectrophotometric methods are particularly valuable for stability studies, specifically for quantifying the parent drug in the presence of its degradation products.
In stability studies, the primary challenge is often the spectral overlap between the active pharmaceutical ingredient and its degradation products, which can make direct quantification by zero-order spectrophotometry inaccurate. Derivative and ratio spectra methods are advanced techniques designed to resolve such overlapping spectra.
First Derivative (D¹) Spectrophotometry: This method involves calculating the first derivative of the absorbance spectrum with respect to wavelength (dA/dλ). This mathematical transformation can separate overlapping signals. For the analysis of diatrizoate in the presence of its primary acidic degradation product (3,5-diamino metabolite), the first derivative method allows for quantification at a zero-crossing point of the degradation product. nih.gov At this specific wavelength, the derivative signal of the degradant is zero, so any measured signal is directly proportional to the concentration of the intact diatrizoate. nih.gov Research has shown this method to be effective for diatrizoate determination at approximately 231.2 nm. nih.gov
First Derivative of Ratio Spectra (DD¹): This is a more powerful technique that often provides better resolution and sensitivity. nih.govekb.eg The method involves two steps: first, the absorption spectrum of the mixture (diatrizoate and its degradant) is divided by a standard spectrum of one of the components (the divisor), creating a ratio spectrum. nih.goveijppr.com Second, the first derivative of this ratio spectrum is calculated. This process eliminates the signal from the divisor and can resolve the signal of the analyte of interest, even with severe spectral overlap. nih.gov For diatrizoate analysis, using the degradant as the divisor and measuring the peak amplitude in the DD¹ spectrum at around 227 nm has been shown to be a precise and accurate quantification method. nih.gov
Dual wavelength and bivariate methods are alternative approaches that leverage mathematical processing of absorbance data from the zero-order spectrum to resolve mixtures without the need for spectral derivatization.
Dual Wavelength Method: This technique is based on the principle that the absorbance of an interfering component can be nullified by measuring the absorbance difference between two carefully selected wavelengths. ekb.egnih.gov For a mixture of diatrizoate and its degradation product, two wavelengths are chosen where the absorbance of the degradant is identical, while the absorbance of the diatrizoate differs significantly. nih.gov The difference in absorbance at these two points is therefore directly proportional to the concentration of diatrizoate, independent of the degradant's concentration. nih.govnih.gov
Bivariate Method: The bivariate method is a calibration technique that uses absorbances measured at two selected wavelengths to determine the concentrations of two components in a mixture. fabad.org.trnih.gov Regression equations are generated using the absorbance values of standard solutions of both diatrizoate and its degradant at two optimal wavelengths. nih.gov By measuring the absorbance of an unknown mixture at the same two wavelengths, the concentration of each component can be calculated by solving the resulting set of simultaneous equations. nih.govfabad.org.tr This approach has been successfully validated for the determination of diatrizoate in the presence of its cytotoxic 3,5-diamino metabolite. nih.gov
Interactive Table 2: Summary of UV-Vis Spectrophotometric Methods for Diatrizoate Analysis
| Method | Principle | Key Parameter(s) / Wavelength(s) | Application |
| First Derivative (D¹) | Quantification at the zero-crossing point of the interfering substance in the first derivative spectrum. | ~231.2 nm | Determination of diatrizoate with its degradant. nih.gov |
| First Derivative of Ratio Spectra (DD¹) | Measurement of the peak amplitude in the first derivative of the ratio spectrum (mixture/degradant). | ~227 nm | Determination of diatrizoate with its degradant. nih.gov |
| Dual Wavelength | Absorbance difference at two wavelengths where the interfering substance has equal absorbance. | Wavelength pair selection | Resolving binary mixtures of parent drug and degradant. nih.gov |
| Bivariate Method | Use of absorbance values at two wavelengths and simultaneous equations to calculate the concentration of two components. | Wavelength pair selection | Resolving binary mixtures of parent drug and degradant. nih.gov |
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, encompassing techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful non-destructive tool for the elucidation of molecular structures. libretexts.org These methods measure the vibrational modes of a molecule, which are specific to its constituent chemical bonds and functional groups. biointerfaceresearch.com For a complex molecule like this compound, which is a salt composed of the diatrizoate anion and the meglumine cation, the vibrational spectrum provides a unique molecular fingerprint.
The diatrizoate anion features a tri-iodinated benzene (B151609) ring with two N-acetyl groups and a carboxylate group. FT-IR and Raman spectroscopy can identify the characteristic vibrational frequencies associated with these functional groups:
C=O Stretching: The carbonyl groups in the amide linkages and the carboxylate group exhibit strong absorption bands in the infrared spectrum.
N-H Bending and Stretching: The amide groups also show characteristic vibrations related to the N-H bond.
C-N Stretching: Vibrations of the carbon-nitrogen bonds within the amide groups can be identified.
Aromatic Ring Vibrations: The substituted benzene ring has a series of characteristic stretching and bending vibrations.
C-I Stretching: The carbon-iodine bonds will have their own characteristic, lower frequency vibrations.
Similarly, the meglumine cation, a derivative of sorbitol, is rich in hydroxyl (-OH) groups. These groups are readily identifiable by their broad and intense stretching vibrations in the FT-IR spectrum. The C-O, C-C, and C-N bonds of the meglumine backbone also contribute to the complexity of the spectrum. By analyzing the positions, intensities, and shapes of the spectral bands, one can confirm the identity of the compound and obtain detailed information about its molecular structure and intermolecular interactions, such as hydrogen bonding. ethz.ch
High-Resolution Chromatographic Separation Methodologies
Chromatographic techniques are indispensable for separating this compound from its impurities, degradation products, and related substances. These methods exploit subtle differences in the physicochemical properties of the analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradant Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and profiling their degradation products. chromatographyonline.com For this compound, stability-indicating HPLC methods are developed to separate the main compound from potential impurities and degradants that may form under stress conditions such as acid or base hydrolysis, oxidation, or photolysis. nih.gov
A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govsemanticscholar.org The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the more polar mobile phase. Detection is commonly performed using a UV detector, as the iodinated benzene ring of the diatrizoate anion is a strong chromophore. nih.gov One study on the related compound, sodium diatrizoate, identified the 3,5-diamino derivative as a key degradation product under acidic and alkaline conditions. nih.gov An HPLC method was developed to monitor the kinetics of this degradation, demonstrating the technique's power in ensuring product quality. nih.gov
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18) | Provides a nonpolar surface for separation based on hydrophobicity. |
| Mobile Phase | Methanol-water or Acetonitrile-water mixture with pH adjustment | Elutes compounds from the column; composition is optimized for resolution. |
| Detection | UV Spectrophotometry (e.g., at 238 nm) | Quantifies the compound and its impurities based on UV absorbance. |
| Flow Rate | Isocratic or Gradient | Controls the speed of the mobile phase and analysis time. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Compound Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for detecting and identifying trace-level impurities. nih.govnih.gov While HPLC with UV detection is excellent for quantification, it may not be able to identify unknown impurities. LC-MS provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown trace compounds. researchgate.net
In the analysis of this compound, LC-MS can be used to detect impurities that may not be visible with a UV detector or that co-elute with the main peak. nih.gov This is particularly important for identifying potentially toxic impurities that may be present at very low concentrations. The use of high-resolution mass spectrometry (HRMS) further enhances the capability by providing highly accurate mass measurements, which facilitates the determination of elemental compositions for unknown peaks. mdpi.com
Thin-Layer Chromatography (TLC)-Densitometry for Separation and Quantification
Thin-Layer Chromatography (TLC) is a versatile and rapid chromatographic technique used for the separation of compounds. sigmaaldrich.com When coupled with a densitometer, TLC becomes a quantitative analytical method. unair.ac.idicm.edu.pl In this technique, the sample is spotted onto a plate coated with a thin layer of adsorbent (stationary phase), such as silica gel. A solvent system (mobile phase) moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. sigmaaldrich.com
After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., in the UV range where diatrizoate absorbs light). icm.edu.pl The instrument measures the absorbance or fluorescence of the separated spots, and the intensity is proportional to the concentration of the analyte. longdom.org This method can be used for purity testing and quantification of this compound and its related substances, offering a simpler and more cost-effective alternative to HPLC for certain applications. nih.gov
Optimization Principles for Chromatographic Resolution of Related Substances
Achieving adequate resolution between the main compound and its closely related substances is a critical goal in chromatographic method development. longdom.org Optimization involves systematically adjusting various parameters to maximize the separation (selectivity) and minimize peak broadening (efficiency). nih.gov
Key parameters for optimization include:
Mobile Phase Composition: Varying the ratio of organic modifier to aqueous buffer, the type of organic modifier (e.g., methanol vs. acetonitrile), and the pH of the aqueous phase can significantly alter the retention and selectivity of ionic and ionizable compounds like diatrizoate. figshare.com
Stationary Phase: Selecting a column with a different stationary phase (e.g., C8, phenyl, or pentafluorophenyl) can provide an orthogonal separation mechanism, which may resolve impurities that co-elute on a standard C18 column. figshare.com
Temperature: Adjusting the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence both retention times and peak shape. longdom.org
Flow Rate: Optimizing the flow rate can improve efficiency, although there is often a trade-off between analysis time and resolution. longdom.org
A systematic approach, often employing Design of Experiments (DoE) principles, allows for the efficient exploration of these parameters to find the optimal conditions for resolving this compound from all its potential related substances. nih.gov
Solid-State Structural Analysis using X-ray Diffraction
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound using synchrotron X-ray powder diffraction has provided a detailed understanding of its crystal structure. osti.govresearchgate.netscispace.com
The crystal structure of Meglumine Diatrizoate was solved and refined, revealing that it crystallizes in the monoclinic space group P2₁. osti.govresearchgate.net The crystal structure is composed of alternating double layers of meglumine cations and diatrizoate anions arranged along the c-axis. researchgate.netresearchgate.net The precise arrangement is stabilized by an extensive network of hydrogen bonds. scispace.com
Key findings from the X-ray diffraction analysis include: osti.govresearchgate.netscispace.comresearchgate.net
Each of the hydrogen atoms on the ammonium (B1175870) nitrogen of the meglumine cation acts as a donor in a strong N–H⋯O hydrogen bond.
The amide nitrogen atoms of the diatrizoate anion also participate in strong N–H⋯O intermolecular hydrogen bonds.
These hydrogen bonds link the cations and anions together, forming a stable three-dimensional framework.
This detailed structural information is vital for understanding the physicochemical properties of the solid-state material, such as its solubility, stability, and hygroscopicity.
Crystallographic Data for this compound osti.govresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ (#4) |
| a | 10.74697(4) Å |
| b | 6.49364(2) Å |
| c | 18.52774(7) Å |
| β | 90.2263(3)° |
| Volume | 1292.985(5) ų |
| Z | 2 |
Synchrotron X-ray Powder Diffraction for Crystal Structure Determination
The crystal structure of this compound has been successfully determined and refined using high-resolution synchrotron X-ray powder diffraction (SXRPD) data. researchgate.netcambridge.orgscispace.com This powerful technique was essential due to the challenges in growing single crystals of sufficient size and quality for conventional single-crystal X-ray diffraction. The analysis of the powder diffraction pattern revealed that this compound crystallizes in the monoclinic space group P2₁ (#4). researchgate.netcambridge.orgscispace.com
The refinement of the SXRPD data, coupled with density functional theory (DFT) optimization, provided precise lattice parameters for the unit cell. researchgate.netcambridge.orgscispace.com These parameters define the fundamental repeating unit of the crystal lattice, offering a foundational understanding of the solid-state arrangement of the diatrizoate anions and meglumine cations.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ (#4) |
| a (Å) | 10.74697(4) |
| b (Å) | 6.49364(2) |
| c (Å) | 18.52774(7) |
| β (°) | 90.2263(3) |
| Volume (ų) | 1292.985(5) |
| Z | 2 |
Data sourced from Ens, T. M., et al. (2023). researchgate.net
Elucidation of Crystalline Polymorphism and Hydrate (B1144303) Structures
Investigations into the solid-state structure of this compound have revealed the existence of crystalline polymorphism. During the structure solution process from synchrotron X-ray powder diffraction data, two distinct crystal structures were identified. researchgate.netcambridge.orgscispace.com While both structures yielded nearly identical refinement residuals and positions for the non-hydrogen atoms, they differed in the positions of the hydrogen atoms. researchgate.netcambridge.orgscispace.com This variation primarily affects the orientations of the hydroxyl groups on the meglumine cation. cambridge.org
Further analysis using density functional theory (DFT) calculations showed that one of these structures was significantly more stable, being 123.0 kJ/mol/cell lower in energy than the other. researchgate.netscispace.comcambridge.org This energetically favorable structure was adopted for the final description of the compound. researchgate.netcambridge.orgscispace.com The discovery of these two distinct structural arrangements, differing in hydrogen atom placement and energetic stability, is a clear indicator of polymorphism in this compound.
Currently, there is no scientific literature available detailing specific hydrate structures for this compound based on the conducted searches. The primary research has focused on the anhydrous form of the compound.
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs
Specific hydrogen bonding interactions have been identified:
Each of the hydrogen atoms on the ammonium nitrogen of the meglumine cation acts as a donor in strong N–H⋯O hydrogen bonds. One of these bonds is to a hydroxyl group of an adjacent cation, while the other is to the carboxylate group of the diatrizoate anion. researchgate.netcambridge.orgscispace.com
The amide nitrogen atoms of the diatrizoate anion also participate as donors in strong N–H⋯O intermolecular hydrogen bonds, connecting to a carbonyl group on one molecule and a carboxylate group on another. researchgate.netcambridge.orgscispace.com
In addition to these primary interactions, various O–H⋯O hydrogen bonds involving the hydroxyl groups of the meglumine cation contribute to the stability of the lattice. cambridge.org
This complex network of hydrogen bonds is the dominant force in the intermolecular interactions, with electrostatic attractions playing a major role in the crystal energy. cambridge.org The analysis of these non-covalent interactions is fundamental to understanding the stability and physical properties of the crystalline solid.
Theoretical Modeling and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure and properties of molecules like Diatrizoate Meglumine (B1676163). escholarship.org These calculations provide a fundamental understanding of the molecule's geometry, stability, and chemical reactivity. rasayanjournal.co.in
Geometry Optimization and Conformational Energy Landscape Analysis
The three-dimensional structure of Diatrizoate Meglumine has been elucidated through a combination of experimental techniques, such as synchrotron X-ray powder diffraction, and theoretical DFT calculations for optimization. cambridge.orgscispace.com The crystal structure of meglumine diatrizoate has been solved and refined, revealing its crystallization in the P21 space group. cambridge.orgscispace.com
During computational analysis, two distinct crystal structures were identified that had nearly identical refinement residuals and non-hydrogen atom positions. cambridge.orgresearchgate.net The primary differences between these conformations lay in the positions of hydrogen atoms and the resulting hydrogen-bonding networks. scispace.com DFT calculations were crucial in discerning the more stable conformation, indicating that one structure was 123.0 kJ/mol per cell lower in energy than the other, leading to its adoption for the final structural description. cambridge.orgscispace.com
Further analysis of the diatrizoate anion shows that its conformation within the crystal is very close to a local energy minimum. However, calculations of the global minimum-energy conformation reveal a significantly different arrangement, primarily in the orientation of the amide side chains, which is 20.7 kJ/mol lower in energy. cambridge.org This highlights the importance of the crystal packing environment in determining the final observed conformation. The geometry optimization process involves calculating the energy at an initial molecular geometry and systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic properties of the diatrizoate component have been investigated using DFT at the B3LYP/6-31G level of theory. aip.org A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govyoutube.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov For the diatrizoate molecule, the calculated HOMO-LUMO energy gap is relatively narrow, which indicates a high degree of chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov This analysis helps in understanding the molecule's behavior in biological systems and its interaction with other molecules. aip.org The electrostatic potential of the surface was also studied to identify the electron donor and acceptor regions of the molecule. aip.org
Prediction of Molecular Descriptors (e.g., chemical hardness, electronegativity, electrophilicity index)
DFT calculations allow for the prediction of various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.inscielo.org.mx These descriptors are derived from the energies of the HOMO and LUMO orbitals, often applying Koopmans' theorem, which relates ionization potential (I) to -E(HOMO) and electron affinity (A) to -E(LUMO).
The primary molecular descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. scielo.org.mx
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. scielo.org.mx
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). scielo.org.mx
These descriptors are invaluable for understanding the interaction of this compound with biological macromolecules and for predicting its behavior in different chemical environments. rasayanjournal.co.in
| Molecular Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer; related to reactivity. |
| Electrophilicity Index (ω) | μ² / 2η | Measures the capacity to act as an electron acceptor. |
Molecular Dynamics Simulations for Solution-State Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net These simulations are particularly useful for understanding the behavior of molecules like this compound in solution, providing insights into interactions with solvent molecules that are difficult to obtain experimentally. diva-portal.org
Investigation of Solvation Shell Dynamics and Desolvation Processes
The interaction of a solute with its surrounding solvent molecules leads to the formation of solvation shells. The dynamics of these shells, including the exchange of solvent molecules between the first solvation shell and the bulk solvent, are crucial for processes like crystallization and biological interactions. nih.govrsc.org
Studies on the related compound, Diatrizoic acid, in dimethyl sulfoxide (B87167) (DMSO) have provided insights into solvation and desolvation phenomena. rsc.org Research has identified different solvated crystal forms, including a tetrasolvate, a disolvate, and a monosolvate. rsc.org The process of desolvation, where solvent molecules are released, was observed to occur in steps, suggesting a progression from a disolvate to a monosolvate before complete desolvation. rsc.org MD simulations can model these processes at an atomic level, characterizing the structure of the solvation shell and the dynamics of water or other solvent molecules around the diatrizoate and meglumine ions. nih.gov This includes determining the number of solvent molecules in the first hydration shell and the residence time of these molecules, which influences the compound's properties in solution. rsc.org
Computational Approaches to X-ray Attenuation Phenomena
The primary function of this compound as a contrast agent is due to the high X-ray attenuation of its three iodine atoms. aip.orgnih.gov Computational methods are employed to understand the fundamental principles governing this attenuation.
Theoretical investigations using DFT have confirmed that the iodine moiety in diatrizoate is responsible for blocking X-rays, preventing them from exposing the X-ray film. aip.org This property allows for the visualization of body structures that contain the contrast agent. aip.org
Furthermore, computational studies have explored novel mechanisms of X-ray attenuation beyond simple atomic absorption. Research suggests that X-ray absorbance can be modulated by the interatomic spacing between K-edge attenuating atoms, such as iodine. nih.gov This implies that the specific molecular geometry of the diatrizoate anion, which can be accurately modeled using quantum chemical calculations, plays a direct role in its efficacy as a contrast agent. Computational models can be used to simulate and analyze how factors like the distance between covalently linked iodine atoms influence X-ray absorbance, potentially guiding the design of more effective contrast agents in the future. nih.gov These computational approaches are essential for translating CT images, taken at an effective X-ray energy of around 70 keV, to the appropriate attenuation coefficients for PET imaging at 511 keV. nih.gov
Chemical Stability and Environmental Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For diatrizoate, these pathways are primarily driven by light (photolysis) and chemical reduction, which can lead to the cleavage of the carbon-iodine bonds, a critical step in its environmental breakdown.
Diatrizoate is characterized by its high hydrolytic stability and persistence in aquatic environments. acs.org Under typical environmental pH and temperature conditions, the amide and C-I bonds of the diatrizoate molecule are resistant to hydrolysis. researchgate.net Studies simulating biological sewage treatment (OECD 303 A) have shown that diatrizoate is not significantly eliminated or adsorbed by sewage sludge, indicating its recalcitrant nature in conventional wastewater treatment plants. nih.gov This persistence leads to its frequent detection in wastewater effluents, surface water, and even groundwater. acs.orgnih.gov
While stable in neutral solutions, diatrizoate can undergo degradation under strongly acidic or alkaline conditions, leading to the formation of its precursor, 3,5-diamino-2,4,6-triiodobenzoic acid. researchgate.netnih.gov The kinetic parameters for this acid-catalyzed hydrolysis have been studied, revealing a pseudo-first-order reaction. nih.gov
Table 1: Kinetic Parameters for Acidic Degradation of Diatrizoate
| Temperature (°C) | Acid Concentration (M HCl) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
|---|---|---|---|
| 50 | 1 | 0.015 | 46.20 |
| 70 | 1 | 0.045 | 15.40 |
| 90 | 1 | 0.125 | 5.54 |
| 90 | 2 | 0.250 | 2.77 |
| 90 | 3 | 0.372 | 1.86 |
Photolytic degradation is a significant abiotic pathway for diatrizoate in sunlit surface waters. The molecule absorbs ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-iodine bonds. The efficiency of this process is dependent on the wavelength of light. UVC radiation (e.g., 254 nm) can directly induce deiodination, transforming diatrizoate into its deiodinated analog. scirp.org In contrast, UVA light does not appear to alter the molecular structure of diatrizoate directly. scirp.org
The quantum yield, a measure of the efficiency of a photochemical process, has been determined for diatrizoate, indicating its susceptibility to photodegradation. nih.gov The process can be enhanced by the presence of other substances that generate reactive radicals, such as in UV/persulfate (UV/PS) or UV/TiO₂ systems. nih.govrsc.org In a UV/PS system, diatrizoate degradation follows pseudo-first-order kinetics, with sulfate (B86663) radicals (SO₄•⁻) playing a major role. rsc.org
Table 2: Photolytic Degradation Parameters for Diatrizoate
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| Direct Photolysis (Deionized Water, pH 7) | Quantum Yield | 0.004 mol·Einstein⁻¹ | nih.gov |
| UV/Persulfate (UV/PS) | Pseudo-first-order rate constant (kₒₙₛ) | 0.3511 min⁻¹ | rsc.org |
| UV only (30 min) | Removal Efficiency | 96% | nih.gov |
| UV/TiO₂ (30 min) | Removal Efficiency | 40% | nih.gov |
Reductive deiodination is a key transformation pathway for diatrizoate, involving the removal of iodine atoms from the aromatic ring without breaking the ring itself. This process can be facilitated by various chemical species in the environment.
Transition metals can catalyze the reductive deiodination of diatrizoate. A combination of copper (II) and sulfite (B76179) (S(IV)) has been shown to be highly effective, particularly under anaerobic (oxygen-free) conditions. researchgate.netnih.gov In this system, Cu(II) is reduced to Cu(I), which is the primary reactive species responsible for the deiodination of diatrizoate. nih.gov The degradation efficiency can exceed 95% under optimal anaerobic conditions at pH 7. researchgate.netnih.gov The process is significantly slower in the presence of oxygen. researchgate.net
Other metal-based systems have also demonstrated efficacy. Trace amounts of Cu(II) coupled with ascorbate (B8700270) can achieve complete deiodination of diatrizoate by forming a ternary complex that facilitates electron transfer. acs.orgrawdatalibrary.net Furthermore, catalytic reduction using hydrogen gas with palladium (Pd) or nickel (Ni) catalysts results in rapid and complete hydrodehalogenation. nih.govnih.gov
Table 3: Metal-Catalyzed Deiodination of Diatrizoate
| Catalytic System | Conditions | Key Findings | Reference |
|---|---|---|---|
| Cu(II)/S(IV) | Anaerobic, pH 7 | >95% degradation; Cu(I) is the reactive species. | researchgate.netnih.gov |
| Trace Cu(II) / Ascorbate | - | Complete deiodination via a ternary complex. | acs.orgrawdatalibrary.net |
| Palladium (Pd) / H₂ | - | Rapid and complete hydrodehalogenation. | nih.gov |
Corrinoids, such as vitamin B₁₂ (cyanocobalamin), can act as electron shuttles and catalysts for the abiotic reductive deiodination of diatrizoate. In the presence of a reducing agent like titanium (III) citrate, corrinoids facilitate the transfer of electrons to the diatrizoate molecule, leading to the cleavage of the C-I bonds. The reaction follows first-order kinetics, and the rate of deiodination is directly proportional to the corrinoid concentration. This process is a plausible pathway for diatrizoate transformation in anoxic environments where corrinoids are present.
Reductive Deiodination Pathways
Biotic Degradation Mechanisms (Biotransformation)
While highly persistent, diatrizoate is not completely inert to biological activity. Biotransformation, particularly under anaerobic conditions, has been observed in various environmental settings.
In conventional aerobic wastewater treatment, diatrizoate shows poor degradation. nih.govnih.gov However, studies using specific mixed microbial cultures have demonstrated partial degradation, with one study reporting a 43.2% reduction from an initial concentration of 100 µg L⁻¹ over 12 days. tandfonline.comnih.govresearchgate.net
The most significant biotransformation occurs under anaerobic conditions, such as those found in soils and sediments. nih.govacs.org Microorganisms in these environments can mediate a stepwise degradation pathway involving both deiodination and deacetylation (hydrolysis of the amide groups). nih.govacs.org This anaerobic transformation leads to a series of products, culminating in the formation of 3,5-diaminobenzoic acid, which is stable under anaerobic conditions but can be further degraded in the presence of air. nih.govacs.org
Table 4: Biotransformation of Diatrizoate
| Condition | Process | Observed Transformation Products | Reference |
|---|---|---|---|
| Mixed Microbial Culture (Lab Batch) | Degradation | Up to 43.2% removal in 12 days. | tandfonline.comnih.gov |
| River Water / Sediment | Deacetylation | Two stable metabolites formed after a 3-week lag. | nih.gov |
| Anaerobic Soil/Sediment | Deiodination & Deacetylation | Successive deiodinated and deacetylated products, ending with 3,5-diaminobenzoic acid. | nih.govacs.org |
| OECD 302 B Test (Zahn-Wellens) | Biotransformation | 2,4,6-triiodo-3,5-diamino-benzoic acid. | nih.gov |
Microbial Biotransformation in Aqueous and Anaerobic Environments
While resistant to rapid biodegradation, Diatrizoate can be transformed by microbial communities under specific environmental conditions. Studies show that its degradation in aerobic activated sludge is minimal, suggesting it largely passes through standard wastewater treatment facilities unchanged. nih.gov However, biotransformation is more significant in other settings.
In laboratory experiments simulating river environments (water and sediment systems), the aerobic microbial deacetylation of diatrizoate was observed. This process commenced after a notable lag period of three weeks, indicating a period of microbial adaptation is necessary. nih.gov A study utilizing a defined mixed microbial culture demonstrated a 43.2% degradation of diatrizoate over a 12-day period in laboratory batch experiments. nih.gov
Transformation under anaerobic conditions has been shown to be particularly effective. nih.govacs.org Research confirms that the degradation is a biological process, as it is inhibited in sterilized (autoclaved) control systems. acs.org The microbial communities demonstrate adaptation to diatrizoate, with the lag phase for transformation decreasing upon repeated exposure to the compound. acs.org
The degradation pathways and resulting products of diatrizoate differ significantly between aerobic and anaerobic environments.
Aerobic Degradation: The primary identified pathway for microbial degradation in aerobic water and sediment environments is deacetylation . nih.gov This process involves the cleavage of the acetamido groups from the diatrizoate molecule. This biotransformation leads to the formation of two primary metabolites which were found to be stable for up to 200 days of aerobic incubation. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the biotransformation of diatrizoate is more extensive and proceeds through successive deiodination and deacetylation reactions. nih.govacs.org This pathway has been shown to produce at least seven distinct transformation products. nih.gov The process involves the sequential microbial removal of iodine atoms from the tri-iodinated benzene (B151609) ring, followed by the hydrolysis of the amide groups. acs.org The final, stable degradation product under strictly anaerobic conditions has been identified as 3,5-diaminobenzoic acid (DABA) . nih.gov
Assessment of Biodegradability and Environmental Fate
Diatrizoate is classified as not readily biodegradable, and its high polarity and stability result in poor retention and degradation in typical aerobic wastewater treatment plants. researchgate.netnih.gov Consequently, it is frequently detected in wastewater effluents and surface waters. nih.gov
The environmental fate of diatrizoate is highly dependent on the redox conditions of the receiving environment. While it persists under the aerobic conditions typical of activated sludge treatment, it can be partially degraded in aerobic river water and sediment systems. nih.gov More complete transformation occurs in anaerobic environments such as sediments, soils, or specialized anaerobic bioreactors. nih.gov
Interestingly, the final anaerobic degradation product, DABA, is not stable under aerobic conditions and can be further transformed in the presence of air. nih.govacs.org This suggests that a sequential treatment system, combining anaerobic and subsequent aerobic stages, could be a viable strategy for achieving a more complete mineralization of diatrizoate. nih.gov
Characterization and Monitoring of Degradation Products
The identification and quantification of diatrizoate and its various degradation products require sophisticated analytical techniques to track its transformation in environmental and laboratory settings.
Chromatographic and Spectroscopic Methods for Degradant Identification and Quantification
A range of analytical methods has been developed and validated for the sensitive and selective determination of diatrizoate and its transformation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used method for separating and quantifying diatrizoate from its degradants, particularly its acid/alkaline hydrolysis product, the 3,5-diamino derivative. acs.org One validated method uses a mobile phase of methanol (B129727) and water with UV detection at 238 nm. acs.org Liquid chromatography (LC) coupled with an anion exchange column has also been employed to separate diatrizoate from known impurities. apexbt.com
Mass Spectrometry (MS): For the unambiguous identification of unknown transformation products, liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is essential. nih.gov This technique was instrumental in identifying the seven anaerobic transformation products of diatrizoate. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When tracking deiodination, LC coupled with ICP-MS allows for the specific detection and quantification of iodine-containing transformation products, enabling researchers to close the mass balance for iodine throughout the degradation process. nih.gov
Spectrophotometry and Thin-Layer Chromatography (TLC): Other validated stability-indicating methods include first-derivative (D1) spectrophotometry and thin-layer chromatography (TLC) with densitometric evaluation. acs.org These methods can determine diatrizoate in the presence of its 3,5-diamino metabolite. acs.org
Table 1: Analytical Methods for Diatrizoate and its Degradants
| Method | Analyte(s) | Application | Reference(s) |
|---|---|---|---|
| RP-HPLC with UV Detection | Diatrizoate, 3,5-diamino derivative | Quantification, Kinetic studies | acs.org |
| LC-MS/MS | Diatrizoate, Anaerobic TPs | Identification & Quantification of unknown degradants | nih.gov |
| LC-ICP-MS | Iodinated compounds | Tracking deiodination pathways | nih.gov |
| D1 Spectrophotometry | Diatrizoate, 3,5-diamino derivative | Stability testing, Quantification | acs.org |
| TLC-Densitometry | Diatrizoate, 3,5-diamino derivative | Separation & Quantification | acs.org |
Kinetic Studies of Degradation Processes under Various Conditions
Kinetic studies are crucial for understanding the rate at which diatrizoate degrades under different conditions. The degradation of diatrizoate has been found to follow pseudo-first-order kinetics in multiple abiotic and biotic processes.
Microbial Degradation: The aerobic deacetylation of diatrizoate in water and sediment systems follows first-order kinetics, with a calculated rate constant of approximately 0.15 day⁻¹ after an initial lag phase. nih.gov
Chemical Hydrolysis: The degradation of diatrizoate under both acidic and alkaline conditions follows pseudo-first-order kinetics. acs.org The decomposition in 0.1 N potassium hydroxide (B78521) at 85°C was found to have a half-life of two days. apexbt.com
Advanced Oxidation/Reduction Processes: Abiotic degradation using advanced technologies also exhibits predictable kinetics. The degradation by ozonation and by the UV/persulfate process have both been shown to follow a pseudo-first-order kinetic model. mdpi.comnih.gov
Table 2: Kinetic Data for Diatrizoate Degradation
| Degradation Process | Condition(s) | Kinetic Model | Rate Constant (k) / Half-life (t½) | Reference(s) |
|---|---|---|---|---|
| Aerobic Microbial Deacetylation | River water and sediment | First-order | k ≈ 0.15 day⁻¹ | nih.gov |
| Acidic Hydrolysis | Various temperatures and acid concentrations | Pseudo-first-order | Varies with conditions | acs.org |
| Alkaline Hydrolysis | 0.1 N KOH at 85°C | Pseudo-first-order | t½ = 2 days | apexbt.com |
| Ozonation | Various pH and ozone concentrations | Pseudo-first-order | Varies with conditions | mdpi.com |
| UV/Persulfate | Laboratory conditions | Pseudo-first-order | k = 0.3511 min⁻¹ | nih.gov |
Contributions to Non Clinical Experimental Methodologies
Application in Biochemical and Cell Biology Separation Techniques
The physical properties of diatrizoate meglumine (B1676163) make it a valuable tool in the separation and purification of biological materials. Its ability to form dense solutions is particularly advantageous in techniques that rely on density gradients to isolate specific cellular and subcellular components or to purify microbial samples for detailed investigation.
Density Gradient Centrifugation for Cellular and Subcellular Component Isolation
Density gradient centrifugation is a cornerstone technique in cell biology for separating organelles and other subcellular components. nih.govmeatscience.org This method relies on creating a density gradient within a centrifuge tube, allowing for the separation of particles based on their buoyant density. nih.govumd.edu Diatrizoate meglumine, due to its high density and water solubility, can be used to create these gradients.
In this process, a cell homogenate is layered on top of the this compound gradient and subjected to high-speed centrifugation. uab.edu Subcellular components migrate through the gradient until they reach a point where their density equals that of the surrounding medium, a technique known as isopycnic centrifugation. uab.edu This allows for the isolation of highly purified fractions of organelles such as mitochondria, microsomes, and nuclei, which is crucial for studying their individual functions. nih.govumd.edu
Purification of Microbial Samples for Research (e.g., bacterial spores)
The principles of density gradient centrifugation using this compound are also applied to the purification of microbial samples. For instance, in the study of bacterial spores, which are notoriously difficult to isolate due to their resilience and the presence of vegetative cell debris, this compound gradients offer an effective purification method. The dense nature of the spores allows them to sediment through the gradient, separating them from lighter cellular components and contaminants. This purification is essential for downstream applications such as genomic analysis, proteomics, and studies on spore germination and resistance.
Enhancement of Advanced Imaging Modalities in Experimental Settings
The radiopaque nature of this compound has been leveraged in experimental settings to enhance the capabilities of advanced imaging techniques, providing researchers with clearer visualizations of internal structures and defects in various materials.
Investigational Use in Cone-beam Computed Tomography (CBCT) for Material Defect Visualization
In materials science and dental research, Cone-beam Computed Tomography (CBCT) is a valuable tool for non-destructive three-dimensional imaging. The investigational use of this compound as a contrast agent has shown promise in enhancing the visualization of material defects, such as micro-cracks in teeth. nih.govresearchgate.net When applied to the surface of a material, the this compound solution penetrates into cracks and voids. researchgate.net Subsequent CBCT imaging reveals these defects with greater clarity due to the high X-ray attenuation of the iodine in the compound. nih.govresearchgate.net
A laboratory study exploring the feasibility of using meglumine diatrizoate to improve the accuracy of diagnosing cracked teeth found a significant increase in the detection of crack lines in an enhanced scanning mode compared to a routine scanning mode. nih.govresearchgate.net This suggests that meglumine diatrizoate could be a potential contrast medium to improve the accuracy of detecting crack lines on CBCT images. nih.gov
| Scanning Mode | Examiner | Accuracy of Detection |
|---|---|---|
| Routine Scanning (RS) | Radiological Graduate Student | 23% |
| Routine Scanning (RS) | Experienced Radiologist | 32% |
| Enhanced Scanning (ES) with Meglumine Diatrizoate | Radiological Graduate Student | 61% |
| Enhanced Scanning (ES) with Meglumine Diatrizoate | Experienced Radiologist | 65% |
Exploration of this compound in Magnetic Resonance Imaging (MRI) Contrast Research
While gadolinium-based contrast agents (GBCAs) are the standard in Magnetic Resonance Imaging (MRI), research into alternative agents is ongoing due to concerns about gadolinium deposition in the body. nih.govmdpi.comunm.edu Although not a paramagnetic substance, the high electron density of the iodine atoms in this compound has led to its exploration in the context of X-ray based imaging modalities. However, its direct application as a primary MRI contrast agent is limited. Instead, its properties are sometimes used as a benchmark or for comparative purposes in the development and evaluation of novel MRI contrast agents. For instance, its biodistribution and clearance characteristics can be compared to those of new experimental agents to understand their pharmacokinetic profiles.
Mechanistic Studies of Physiological Responses in Model Organisms
This compound is utilized in animal models to study a variety of physiological and pathophysiological processes. Its administration allows researchers to visualize and quantify dynamic processes within the body, providing insights into the mechanisms of disease and the effects of therapeutic interventions. For example, in studies of gastrointestinal motility, the passage of this compound through the digestive tract can be tracked over time using imaging techniques. This allows for the assessment of factors that influence gastric emptying and intestinal transit.
Investigation of Prokinetic Effects in Animal Models (e.g., zebrafish models of gastrointestinal motility)
The utility of this compound as a prokinetic agent has been effectively demonstrated in animal models, with the zebrafish (Danio rerio) model of opioid-induced constipation serving as a noteworthy example. nih.govresearchgate.net Zebrafish are a valuable vertebrate model due to their high genetic similarity to humans and the ease of monitoring intestinal motility in their transparent larvae. nih.gov
In a loperamide-induced constipation model in zebrafish, this compound was shown to effectively promote bowel movements. nih.govresearchgate.net This experimental setup allows for the direct observation and quantification of intestinal transit, providing a robust system for evaluating prokinetic effects. nih.gov Real-time video analysis of intestinal contraction in this model revealed that while loperamide (B1203769) significantly decreased the number of contractions per minute, the administration of this compound restored the contraction rate to a level comparable to that of the control group. nih.gov
The research findings from this zebrafish model are summarized in the table below:
| Experimental Model | Condition | Treatment | Key Findings | Reference |
| Zebrafish (Danio rerio) Larvae | Opioid-Induced Constipation (Loperamide) | This compound | Promoted bowel movements and restored intestinal contraction rate. | nih.gov |
These studies underscore the contribution of this compound to the establishment of reliable animal models for studying gastrointestinal dysmotility and for the preclinical assessment of potential therapeutic agents. nih.govresearchgate.net
Elucidation of Molecular Pathways and Cellular Interactions in Experimental Systems
Beyond its observable prokinetic effects, this compound has been pivotal in elucidating the molecular pathways and cellular interactions that govern gastrointestinal motility in experimental systems. nih.gov A significant finding from research utilizing the zebrafish model is the association of this compound's prokinetic effect with the expression of markers for Interstitial Cells of Cajal (ICC). nih.govresearchgate.net ICC are known as the pacemaker cells of the gastrointestinal tract, crucial for generating the rhythmic electrical activity that leads to coordinated muscle contractions. nih.gov
In the opioid-induced constipation model in zebrafish, the expression of the kit gene and its protein product, c-kit, which are markers for ICC, was found to be suppressed. nih.gov Treatment with this compound led to the restoration of both mRNA and protein levels of these ICC markers. nih.gov This suggests that this compound promotes gastrointestinal motility, at least in part, by modulating the ICC network. nih.gov
The key molecular findings are detailed in the table below:
| Experimental System | Molecular Target | Effect of Constipating Agent (Loperamide) | Effect of this compound | Implied Mechanism | Reference |
| Zebrafish (Danio rerio) Larvae | kit-a, kit-b, kit ligand a, kit ligand b (mRNA) | Downregulation | Restoration of mRNA levels | Promotion of GI motility via increased expression of ICC markers. | nih.gov |
| Zebrafish (Danio rerio) Larvae | c-kit protein | Suppression | Recovery to control levels | Promotion of GI motility via increased expression of ICC markers. | nih.gov |
These findings highlight the role of this compound in experimental methodologies aimed at understanding the cellular and molecular basis of gastrointestinal motility. Its use in these models has helped to unravel the complex interplay between pharmacological agents and the intricate cellular networks of the gut. nih.gov
Q & A
Q. How can computational modeling predict this compound’s long-term biodistribution and tissue accumulation?
- Answer: Develop physiologically based pharmacokinetic (PBPK) models integrating organ-specific perfusion rates and contrast agent permeability. Validate simulations with longitudinal imaging (e.g., micro-CT) and autoradiography in rodent models. Use sensitivity analysis to identify critical parameters (e.g., renal excretion rate) .
Methodological Frameworks and Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
